N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by its molecular formula and a molecular weight of approximately 247.34 g/mol. This compound is recognized for its potential applications in pharmaceutical research, particularly in the development of drugs targeting various neurological and psychiatric disorders.
The compound is classified under the Chemical Abstracts Service with the CAS number 5294-61-1. It is categorized as a piperazine derivative, which implies that it contains a piperazine ring—a common structural motif in many pharmaceutical agents. The compound's structure includes both an acetamide functional group and a dimethylphenyl moiety, contributing to its biological activity and solubility characteristics.
The synthesis of N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the reactions and confirm the identity of intermediates and final products.
The molecular structure of N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can be represented using various chemical notation systems:
Cc1cccc(C)c1NC(=O)CN2CCNCC2
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)
The compound exhibits a three-dimensional structure that allows for specific interactions with biological targets. The presence of both hydrophilic (the amide group) and hydrophobic (the dimethylphenyl group) regions contributes to its potential bioactivity.
N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can participate in various chemical reactions typical for amides and piperazines:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or reduce toxicity.
The mechanism of action for N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is primarily related to its interaction with neurotransmitter receptors in the central nervous system.
Research indicates that compounds in this class may exhibit effects similar to those of established antipsychotic or anxiolytic medications.
The physical properties include:
Chemical properties include:
Relevant data from safety data sheets indicate that it may cause skin irritation and should be handled with care .
N-(2,3-dimethylphenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific applications:
This compound exemplifies the importance of synthetic organic chemistry in developing therapeutic agents with targeted biological activity. Its diverse applications highlight its relevance in ongoing research aimed at addressing complex health issues related to mental health and neurobiology.
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6